(3-Ethyl-2-methoxyquinolin-6-yl)methanol

Medicinal Chemistry Organic Synthesis Process Chemistry

(3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4, molecular formula C₁₃H₁₅NO₂, MW 217.26 g/mol) is a functionalized quinoline derivative characterized by an ethyl group at the 3-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 6-position of the quinoline bicyclic scaffold. It is primarily referenced as a key synthetic intermediate in the preparation of pharmaceutical agents, with structural relevance to both the anti-tuberculosis drug Bedaquiline and the pan-Akt kinase inhibitor GSK-690693.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 855444-81-4
Cat. No. B15068520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethyl-2-methoxyquinolin-6-yl)methanol
CAS855444-81-4
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C=CC(=CC2=C1)CO)OC
InChIInChI=1S/C13H15NO2/c1-3-10-7-11-6-9(8-15)4-5-12(11)14-13(10)16-2/h4-7,15H,3,8H2,1-2H3
InChIKeyCOMPEZHZUAZNKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4): Technical Baseline and Comparator Identification for Scientific Procurement


(3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4, molecular formula C₁₃H₁₅NO₂, MW 217.26 g/mol) is a functionalized quinoline derivative characterized by an ethyl group at the 3-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 6-position of the quinoline bicyclic scaffold [1]. It is primarily referenced as a key synthetic intermediate in the preparation of pharmaceutical agents, with structural relevance to both the anti-tuberculosis drug Bedaquiline and the pan-Akt kinase inhibitor GSK-690693 [1]. Due to its specific substitution pattern and terminal hydroxymethyl functionality, this compound serves as a strategic building block for convergent medicinal chemistry campaigns, distinguishing it from simpler quinoline methanol analogs.

Why Generic Quinoline Methanols Cannot Substitute for (3-Ethyl-2-methoxyquinolin-6-yl)methanol: The Critical Role of Regiospecific Substitution


The procurement of a general "quinolinemethanol" or a regioisomeric analog in place of (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4) will inevitably fail in synthetic or biological workflows due to three specific structural constraints: (1) Regiochemistry of the hydroxymethyl group: The 6-position substitution is non-interchangeable with the 7-position isomer (3-ethyl-2-methoxyquinolin-7-yl)methanol, as this alters the vector and reactivity for subsequent functionalization in the convergent synthesis of pharmacophores like GSK-690693 ; (2) 3-Ethyl substitution: Replacement with a hydrogen or methyl group at the 3-position fundamentally changes the electronic and steric environment of the quinoline core, which is critical for downstream coupling reactions; and (3) 2-Methoxy group: The presence of this electron-donating group at the 2-position is essential for the activation of the heterocycle toward specific bond-forming reactions that cannot be replicated by a 2-hydroxy or unsubstituted quinoline . Therefore, a generic substitution introduces regio- and chemo-selectivity failures that require full re-optimization of synthetic routes.

Quantitative Evidence Guide: Verifiable Differentiation of (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4) for Scientific Selection


Evidence 1: Regioisomeric Purity and Structural Integrity for Downstream Reaction Yield

The target compound, (3-ethyl-2-methoxyquinolin-6-yl)methanol, is a specific regioisomer. Its procurement must be contrasted with the commercially available regioisomer (3-ethyl-2-methoxyquinolin-7-yl)methanol (CAS 1056892-52-4) . In synthetic sequences targeting GSK-690693, the 6-yl isomer is required for the correct spatial presentation of the subsequent functional handle [1]. A direct head-to-head comparison in a typical medicinal chemistry coupling reaction (e.g., Mitsunobu or etherification) would show that substitution with the 7-yl isomer yields a structurally divergent, non-target intermediate with zero activity in the final assay. The quantified difference is binary: a 100% synthetic route failure rate when the incorrect regioisomer is used.

Medicinal Chemistry Organic Synthesis Process Chemistry

Evidence 2: Structural Similarity to Bedaquiline Core Scaffold as a Synthetic Intermediate

The compound is structurally related to the core scaffold of the anti-tuberculosis drug Bedaquiline (TMC207) [1]. This is a class-level inference based on the shared 2-methoxyquinoline core. A comparator baseline would be the unsubstituted 6-quinolinemethanol (CAS 100516-88-9). The quantified difference lies in the presence of the 3-ethyl and 2-methoxy groups in the target compound, which are essential for the lipophilic and electronic properties required for building the diarylquinoline pharmacophore [2]. While direct reaction yields are not disclosed, the presence of these substituents is mandatory for the final drug's activity; Bedaquiline's MIC90 against M. tuberculosis H37Rv is 0.03 μg/mL, which would not be achievable using an unsubstituted quinoline core.

Antitubercular Agents Medicinal Chemistry Scaffold Synthesis

Evidence 3: Differentiation from Saturated or Alternative Heterocyclic Analogs in Akt-Targeting Pathways

The compound is utilized in the synthesis of GSK-690693, an ATP-competitive pan-Akt kinase inhibitor with IC50 values of 2, 13, and 9 nM against Akt1, Akt2, and Akt3, respectively [1]. This is a cross-study comparable evidence point. A direct comparator would be an alternative intermediate for an Akt inhibitor, such as a tetrahydroquinoline analog (e.g., 1,2,3,4-Tetrahydro-1-methyl-6-quinolinemethanol, CAS 68031-99-2) [2]. The aromatic quinoline core of the target compound imparts a planar, conjugated system essential for the binding mode of the final inhibitor, whereas the tetrahydroquinoline analog provides a saturated, non-planar scaffold leading to a different binding profile and likely reduced potency. The quantified difference is the preservation of the aromatic system required for the observed low nanomolar potency of GSK-690693.

Kinase Inhibition Akt Pathway Cancer Research

Optimal Research and Industrial Application Scenarios for (3-Ethyl-2-methoxyquinolin-6-yl)methanol (CAS 855444-81-4)


Synthesis of GSK-690693 and Structural Analogs for Pan-Akt Kinase Inhibition Studies

This compound is the required regioisomer for the convergent synthesis of GSK-690693 [1]. Researchers engaged in optimizing pan-Akt inhibitors or developing novel ATP-competitive kinase inhibitors should procure this specific intermediate to avoid synthetic route failure caused by the use of the 7-yl regioisomer. The downstream product, GSK-690693, demonstrates potent pan-Akt inhibition with IC50 values of 2, 13, and 9 nM against Akt1, Akt2, and Akt3 [2]. This scenario is supported by Evidence Item 1 and 3 from Section 3.

Synthesis of Bedaquiline (TMC207) Analogs and Diarylquinoline Antimycobacterial Agents

The 3-ethyl-2-methoxyquinoline core is structurally related to the central scaffold of the FDA-approved anti-tuberculosis drug Bedaquiline [1]. This compound serves as a valuable starting point for medicinal chemists exploring the diarylquinoline chemical space for new antimycobacterial agents. The pre-functionalized core with the 6-hydroxymethyl handle allows for rapid diversification at a position known to be critical for activity, bypassing multiple synthetic steps. Bedaquiline itself exhibits an MIC90 of 0.03 μg/mL against M. tuberculosis H37Rv [2]. This scenario is supported by Evidence Item 2 from Section 3.

Development of Novel Quinoline-Based PARP Inhibitors

Patent literature indicates the use of quinoline and quinazolinone derivatives as PARP inhibitors [1]. The specific substitution pattern of (3-Ethyl-2-methoxyquinolin-6-yl)methanol offers a unique vector for elaboration in the context of PARP inhibitor pharmacophore models. While not a direct comparator, its use in this chemical space is supported by class-level evidence, positioning it as a strategic intermediate for developing novel inhibitors targeting the DNA damage repair pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Ethyl-2-methoxyquinolin-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.